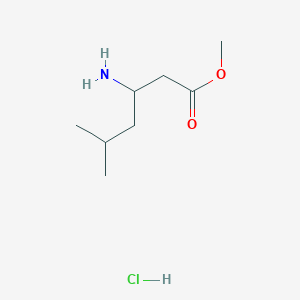
(5S)-5-phenyl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S)-5-Phenyl-1,3-oxazolidin-2-one is a synthetic compound belonging to the oxazolidinone class of compounds. It has been studied extensively due to its wide variety of applications in the field of medicinal chemistry. It is a chiral compound, meaning that it has two enantiomers, (S)- and (R)-(5S)-5-phenyl-1,3-oxazolidin-2-one, which have distinct properties. (S)-(5S)-5-phenyl-1,3-oxazolidin-2-one is the most studied enantiomer and has been used in a variety of research applications.
科学的研究の応用
(5S)-5-Phenyl-1,3-oxazolidin-2-one has been studied extensively for its potential applications in medicinal chemistry. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in asymmetric catalysis, and as a chiral building block for the synthesis of complex molecules. It has also been used in the synthesis of chiral drugs and has been studied for its potential use in drug delivery systems.
作用機序
The mechanism of action of (5S)-5-phenyl-1,3-oxazolidin-2-one is not fully understood, but it is believed to involve the formation of a complex between the compound and its target molecule. This complex formation is thought to be responsible for the compound’s ability to bind to its target molecule, thus allowing the compound to exert its pharmacological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have anti-inflammatory and anti-cancer activities in animal models. It has also been shown to have antibacterial and antifungal activities. In addition, it has been shown to have neuroprotective effects in animal models of Parkinson’s disease.
実験室実験の利点と制限
The use of (5S)-5-phenyl-1,3-oxazolidin-2-one in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive. It is also stable in aqueous solution and can be used in a wide range of pH conditions. However, it is not very soluble in organic solvents and can be difficult to purify.
将来の方向性
There are several potential future directions for the study of (5S)-5-phenyl-1,3-oxazolidin-2-one. These include further investigations into its potential therapeutic applications, such as its use as an anti-cancer agent or as a drug delivery system. Additionally, further research could be conducted into its biochemical and physiological effects, as well as its mechanism of action. Finally, further studies could be conducted into its potential use as a chiral building block for the synthesis of complex molecules.
合成法
The synthesis of (5S)-5-phenyl-1,3-oxazolidin-2-one is relatively simple and can be achieved in a few steps. The first step involves reacting an aldehyde with a primary amine in the presence of a strong base to form an imine. The imine is then reacted with a carboxylic acid to form an oxazolidinone. Finally, the oxazolidinone is reacted with an alkylating agent to form this compound.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (5S)-5-phenyl-1,3-oxazolidin-2-one involves the reaction of phenyl isocyanate with ethyl glyoxylate in the presence of a base to form the intermediate, 5-phenyl-2-oxazolidinone. This intermediate is then treated with a reducing agent, such as lithium aluminum hydride, to yield the final product.", "Starting Materials": [ "Phenyl isocyanate", "Ethyl glyoxylate", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Phenyl isocyanate is added to a solution of ethyl glyoxylate in the presence of a base, such as sodium hydroxide.", "Step 2: The mixture is stirred at room temperature for several hours to allow for the formation of the intermediate, 5-phenyl-2-oxazolidinone.", "Step 3: The intermediate is then treated with a reducing agent, such as lithium aluminum hydride, to yield the final product, (5S)-5-phenyl-1,3-oxazolidin-2-one." ] } | |
CAS番号 |
186343-35-1 |
分子式 |
C9H9NO2 |
分子量 |
163.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



